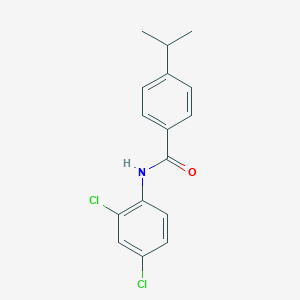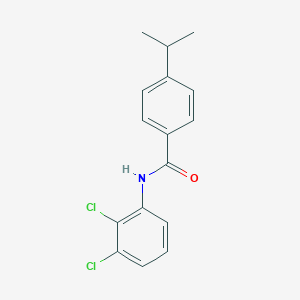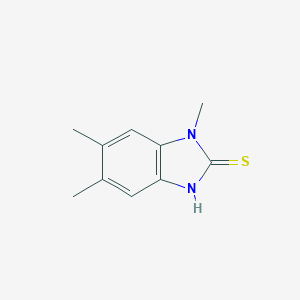
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide (TBH) is a sulfur-containing compound that has been found to have various physiological and biochemical effects. TBH has been the subject of several scientific studies due to its potential applications in different fields, including medicine, agriculture, and industry. In
Applications De Recherche Scientifique
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been found to have several scientific research applications. It has been used as a sulfur donor in the synthesis of thiazoles and benzothiazoles, which have potential applications as antimicrobial agents. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. In addition, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been used as a biological probe to study the role of sulfur-containing compounds in biological systems.
Mécanisme D'action
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide acts as a sulfur donor in biological systems, which can lead to the formation of disulfide bonds and other sulfur-containing compounds. This can have various effects on biological processes, including protein folding, enzyme activity, and gene expression. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can inhibit the growth of cancer cells and bacteria, and can protect cells from oxidative stress. In vivo studies have shown that 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has several advantages for lab experiments, including its high purity and stability. However, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can be difficult to handle due to its strong odor and toxicity. It is important to use proper safety precautions when working with 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide, including wearing gloves and a respirator.
Orientations Futures
There are several future directions for research on 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide. One area of interest is the development of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide-based materials for catalysis and energy storage. Another area of interest is the study of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide's potential applications in medicine, including its use as an anticancer agent and its effects on glucose metabolism. Further research is needed to fully understand the mechanisms of action and potential applications of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide.
Conclusion
In conclusion, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide is a sulfur-containing compound that has several scientific research applications. Its synthesis method has been optimized to produce high yields of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide with minimal impurities. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide acts as a sulfur donor in biological systems, which can have various effects on biological processes. It has been found to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and bacteria, and protect cells from oxidative stress. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has several advantages for lab experiments, including its high purity and stability, but it can be difficult to handle due to its strong odor and toxicity. Further research is needed to fully understand the mechanisms of action and potential applications of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide.
Méthodes De Synthèse
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can be synthesized using various methods, including the reaction of 2-mercaptobenzimidazole with trimethyl orthoformate and a Lewis acid catalyst. Other methods include the reaction of 2-aminobenzimidazole with dimethyl sulfate and sodium sulfide, and the reaction of 2-mercaptobenzimidazole with methyl iodide and sodium sulfide. These methods have been optimized to produce high yields of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide with minimal impurities.
Propriétés
Formule moléculaire |
C10H12N2S |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3,5,6-trimethyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)12(3)10(13)11-8/h4-5H,1-3H3,(H,11,13) |
Clé InChI |
DNULZXZYKXNBKC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



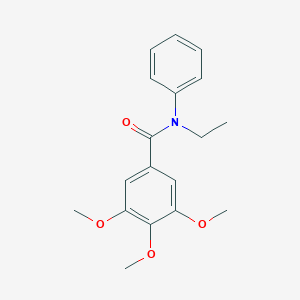
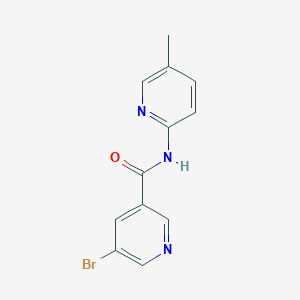
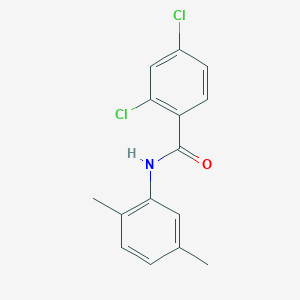
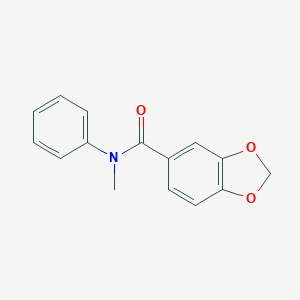
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)
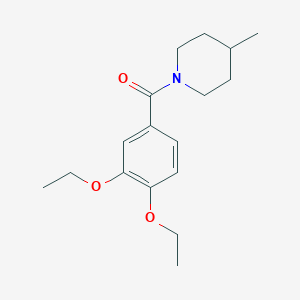
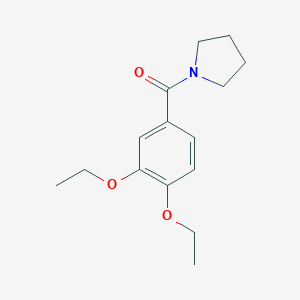
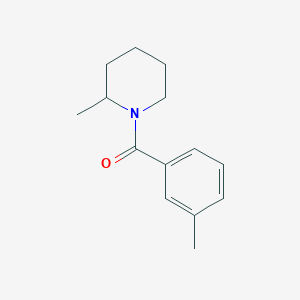
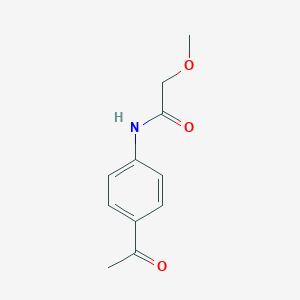
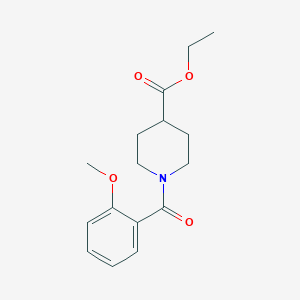
![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
